(3,5-Diethoxyphenyl)acetonitrile
Description
(3,5-Diethoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 3 and 5 positions of the benzene ring and an acetonitrile (-CH₂CN) functional group. Ethoxy substituents are bulkier and more lipophilic than methoxy groups, which may influence solubility, reactivity, and applications in organic synthesis. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to its analogs .
Properties
CAS No. |
198623-57-3 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
2-(3,5-diethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H15NO2/c1-3-14-11-7-10(5-6-13)8-12(9-11)15-4-2/h7-9H,3-5H2,1-2H3 |
InChI Key |
WUHRWZXXDBFSOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)CC#N)OCC |
Synonyms |
Benzeneacetonitrile, 3,5-diethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ethoxy groups, however, introduce greater steric hindrance than methoxy . Electron Withdrawal: Fluorine and chlorine atoms withdraw electrons inductively, making the ring less reactive toward electrophiles but enhancing stability in nucleophilic environments .
- Solubility: Methoxy and ethoxy derivatives exhibit higher solubility in organic solvents (e.g., ethanol, DMF) due to increased polarity from oxygen atoms. Longer alkoxy chains (e.g., ethoxy) may further enhance lipophilicity .
- Molecular Weight : Ethoxy-substituted analogs are expected to have higher molecular weights than methoxy or halogenated counterparts due to the larger substituent size.
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